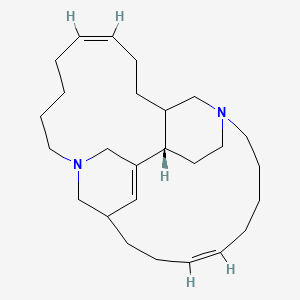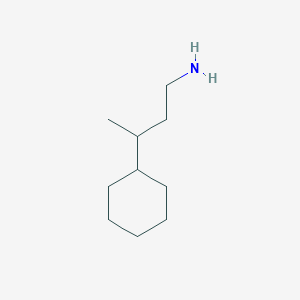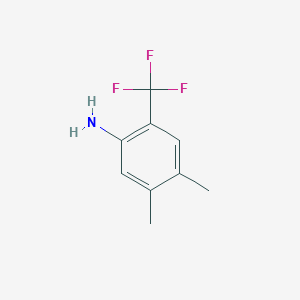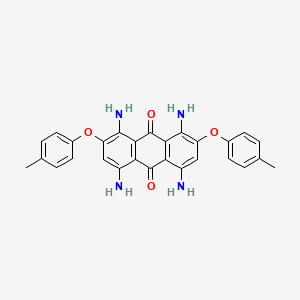
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 and a molecular weight of 480.51456 g/mol This compound is known for its unique structure, which includes multiple amino groups and p-tolyloxy substituents on an anthracene-9,10-dione core
准备方法
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1,4,5,8 positions.
Substitution: The p-tolyloxy groups are introduced at the 2,7 positions through a substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.
化学反应分析
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and p-tolyloxy groups can participate in substitution reactions, allowing for further functionalization.
Condensation: The compound can undergo condensation reactions with other aromatic compounds to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. These interactions are mediated by the compound’s amino and p-tolyloxy groups, which facilitate binding to the target molecules.
相似化合物的比较
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione can be compared with other similar compounds, such as :
1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione: This compound has similar amino and phenoxy groups but with different substituents, leading to variations in chemical reactivity and applications.
1,4,5,8-Tetranitronaphthalene: This compound has nitro groups instead of amino groups, resulting in different chemical properties and uses.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This compound has hydroxyl groups in addition to amino groups, affecting its solubility and reactivity.
属性
CAS 编号 |
88600-65-1 |
|---|---|
分子式 |
C28H24N4O4 |
分子量 |
480.5 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-3-7-15(8-4-13)35-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)36-16-9-5-14(2)6-10-16/h3-12H,29-32H2,1-2H3 |
InChI 键 |
PLYPLAUCKLLNLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


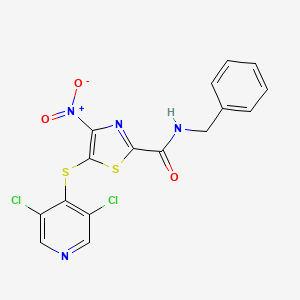





![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)

